Biotin Impurity A

Descripción general

Descripción

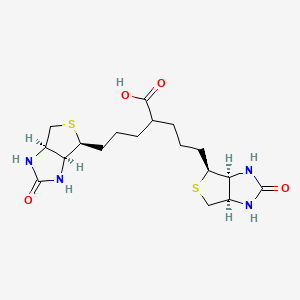

Biotin Impurity A, also known as D-Biotin Dimer Acid, is an impurity found in biotin, which is a water-soluble B vitamin . It is widely used throughout the biotechnology industry to conjugate proteins for biochemical assays . The molecular formula of Biotin Impurity A is C18H28N4O4S2 and its molecular weight is 428.57 .

Molecular Structure Analysis

The molecular structure of Biotin Impurity A is represented by the formula C18H28N4O4S2 . The exact structure can be represented by a SMILES string , which is a type of notation used to describe the structure of chemical species using short ASCII strings.

Aplicaciones Científicas De Investigación

Microbial Production of Biotin

Biotin, serving as a coenzyme in carboxylation reactions, is a vital nutrient crucial for the natural growth, development, and overall well-being of both humans and animals . The burgeoning field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production .

Biotin Biosynthesis

Biotin, also known as vitamin B7, is essential for maintaining natural human growth, development, and regular physiological functions . Most microorganisms and plants can synthesize biotin, while humans and mammals must obtain it through food, intestinal microbiota and products from chemical synthesis .

Biotin in Food Additives and Biomedicine

Biotin has important applications in food additives, biomedicine, and other fields . It plays a crucial role in various physiological functions including maintaining human metabolism, cytothesis and neurological health, as well as relieving muscle pain and preventing hair loss .

Biotin in Animal Feed

Biotin is widely used in animal feed as it is essential for normal growth and development . It is also used to prevent and treat biotin deficiency in animals .

Biotin in Cosmetics

Biotin is also used in cosmetics due to its benefits for skin and hair health . It is often found in hair care products as it can help strengthen hair and prevent hair loss .

Biotin in Diagnostic Tests

Biotin is used in diagnostic tests, particularly in enzyme-linked immunosorbent assays (ELISAs) . The noncovalent interaction of biotin with streptavidin is extensively used in diagnosis and scientific research .

Mecanismo De Acción

Target of Action

Biotin Impurity A, also known as D-Biotin Dimer Acid , is a derivative of biotin, a water-soluble B vitamin . Biotin is an essential cofactor for biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Therefore, the primary targets of Biotin Impurity A are likely these biotin-dependent enzymes.

Mode of Action

Biotin must be covalently attached to its cognate enzyme proteins for function, and this attachment is mediated by the formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes . This reaction is catalyzed by an enzyme called biotin protein ligase .

Biochemical Pathways

Biotin participates in several critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . As a coenzyme in these processes, biotin facilitates the transfer of carbon dioxide in carboxylation reactions . Given its structural similarity to biotin, Biotin Impurity A may potentially influence these same biochemical pathways.

Pharmacokinetics

Biotin is known to be water-soluble , suggesting that Biotin Impurity A may also be water-soluble due to its structural similarity. Water-soluble compounds generally have good bioavailability as they can be easily absorbed and distributed in the body.

Result of Action

Biotin is known to play a crucial role in various metabolic processes, including the metabolism of carbohydrates, fats, and proteins . Therefore, Biotin Impurity A may potentially influence these metabolic processes.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S2/c23-16(24)9(3-1-5-12-14-10(7-27-12)19-17(25)21-14)4-2-6-13-15-11(8-28-13)20-18(26)22-15/h9-15H,1-8H2,(H,23,24)(H2,19,21,25)(H2,20,22,26)/t10-,11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAVQWGAJQDNB-LZXPERKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCC(CCCC3C4C(CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCC(CCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747149 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1163708-46-0 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

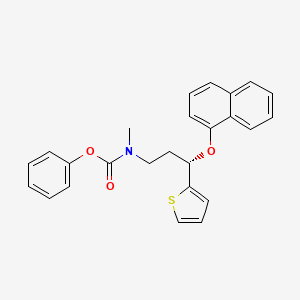

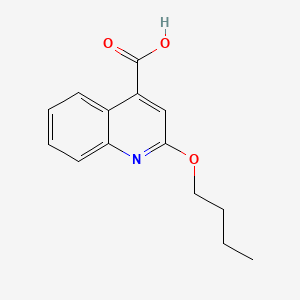

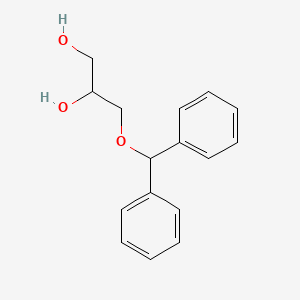

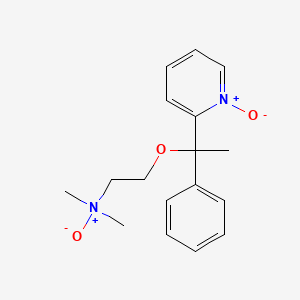

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of (2S,3S,4S)-5-(3,4-diamino-tetrahydro-thiophen-2-yl)-pentanoic acid?

A1: The research abstract provides the chemical name of the compound: (2S,3S,4S)-5-(3,4-diamino-tetrahydro-thiophen-2-yl)-pentanoic acid. While the abstract doesn't explicitly state the molecular formula and weight, it mentions that the structure was confirmed by NMR []. This suggests that the researchers possess the spectroscopic data, which can be used to deduce the molecular formula and calculate the molecular weight.

Q2: What analytical methods were employed to characterize the synthesized d-Biotin impurity?

A2: The research abstract explicitly mentions the use of NMR spectroscopy to confirm the structure of the synthesized d-Biotin impurities, including (2S,3S,4S)-5-(3,4-diamino-tetrahydro-thiophen-2-yl)-pentanoic acid []. While not specified, other analytical techniques like mass spectrometry and elemental analysis might have been employed to further characterize the compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)